N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896347-61-8
VCID: VC8311838
InChI: InChI=1S/C20H22N2O4S2/c1-24-9-8-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-6-5-7-14(10-13)27-4/h5-7,10-12H,8-9H2,1-4H3
SMILES: COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC
Molecular Formula: C20H22N2O4S2
Molecular Weight: 418.5 g/mol

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

CAS No.: 896347-61-8

Cat. No.: VC8311838

Molecular Formula: C20H22N2O4S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide - 896347-61-8

Specification

CAS No. 896347-61-8
Molecular Formula C20H22N2O4S2
Molecular Weight 418.5 g/mol
IUPAC Name N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide
Standard InChI InChI=1S/C20H22N2O4S2/c1-24-9-8-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-6-5-7-14(10-13)27-4/h5-7,10-12H,8-9H2,1-4H3
Standard InChI Key PBJRSMMPMUELTQ-UHFFFAOYSA-N
SMILES COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC
Canonical SMILES COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC

Introduction

Structural Features

The compound features a benzothiazole ring linked to a benzamide moiety, with specific substitutions including dimethoxy groups and a methylsulfanyl group. The presence of these functional groups can influence its reactivity and biological activity.

Structural ComponentDescription
Benzothiazole RingContains sulfur and nitrogen in its ring structure, known for diverse biological activities.
Dimethoxy GroupsLocated at positions 5 and 6 of the benzothiazole ring, potentially affecting solubility and reactivity.
2-Methoxyethyl SubstitutionAttached to the benzothiazole ring, contributing to its pharmacological properties.
Methylsulfanyl GroupAttached to the benzamide moiety, potentially influencing its interaction with biological targets.

Synthesis and Chemical Reactions

The synthesis of similar benzothiazole derivatives typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors with sulfur-containing reagents. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Synthesis Steps:

  • Precursor Preparation: Synthesis of the benzothiazole precursor involves reactions with thiourea or other sulfur-containing compounds.

  • Cyclization: Formation of the benzothiazole ring through cyclization reactions.

  • Coupling with Benzamide Moiety: Attachment of the benzamide moiety to the benzothiazole ring, potentially involving amide coupling reactions.

Biological Activities and Potential Applications

Benzothiazoles are known for their antimicrobial and anticancer properties. The specific biological activities of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide would depend on its ability to interact with biological targets such as enzymes or receptors.

Potential Biological ActivityMechanism
Antimicrobial ActivityInhibition of microbial enzymes or disruption of cell membranes.
Anticancer ActivityInduction of apoptosis in cancer cells through interaction with specific cellular targets.

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